Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

5-(4-pyridyl)-1H-pyrazol-3-amine structure
91912-53-7 structure
Product Name:5-(4-pyridyl)-1H-pyrazol-3-amine
N.o CAS:91912-53-7
MF:C8H8N4
MW:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385
Update Time:2025-10-29

5-(4-pyridyl)-1H-pyrazol-3-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
    • 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
    • 5-(4-pyridinyl)-1H-Pyrazol-3-amine
    • 5-pyridin-4-yl-1H-pyrazol-3-amine
    • 3-amino-5-(4-pyridyl)-2H-pyrazole
    • 3-amino-5-(pyridin-4-yl)-2H-pyrazole
    • 5-(4-pyridinyl)-1H-pyrazole-3-amine
    • 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
    • 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
    • Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
    • 3-Amino-5-(4-pyridinyl)-1H-pyrazole
    • 3-Pyridin-4-yl-1H-pyrazol-5-amine
    • 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
    • 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
    • [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
    • 5-(4-pyridyl)-1H-pyrazol-3-amine
    • AKOS005186875
    • SCHEMBL238785
    • CS-0208112
    • 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
    • DB-000876
    • EN300-55831
    • BS-13663
    • MFCD06738752
    • 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
    • 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
    • F31171
    • AB27814
    • 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
    • Z381217184
    • SY184826
    • 91912-53-7
    • BCP26703
    • DTXSID30596128
    • 3-Amino-5-(4-pyridyl)-1H-pyrazole
    • AKOS022358157
    • MDRGSALNBWSYJX-UHFFFAOYSA-N
    • 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
    • MDL: MFCD06738752
    • Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
    • Chave InChI: MDRGSALNBWSYJX-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2NN=C(N)C=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 160.07500
  • Massa monoisotópica: 160.074896272g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 144
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 67.6Ų

Propriedades Experimentais

  • Densidade: 1.3±0.1 g/cm3
  • Ponto de Fusão: 194-196 °C
  • Ponto de ebulição: 465.369 ℃ at 760 mmHg
  • Ponto de Flash: 266.3±13.1 °C
  • PSA: 67.59000
  • LogP: 1.63510
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine Informações de segurança

5-(4-pyridyl)-1H-pyrazol-3-amine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(4-pyridyl)-1H-pyrazol-3-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ;  18 h, reflux
Referência
Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors
Gopalsamy, Ariamala; Ciszewski, Greg; Shi, Mengxiao; Berger, Dan; Hu, Yongbo; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 90 °C
Referência
Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Tetrahydrofuran ;  18 h, reflux
Referência
Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  2 h, 100 °C
Referência
Preparation of substituted pyridine derivatives as SARM1 inhibitors
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Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ;  -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  18 h, reflux
Referência
Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)
Zanaletti, Riccardo; Bettinetti, Laura; Castaldo, Cristiana; Cocconcelli, Giuseppe; Comery, Thomas; et al, Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
Referência
Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ;  1 h, 90 °C
Referência
Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production
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Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, heated
Referência
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Método de produção 9

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, 90 °C
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Método de produção 10

Condições de reacção
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Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  8 h, reflux; overnight, reflux
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Referência
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Método de produção 13

Condições de reacção
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Referência
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Método de produção 14

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Método de produção 15

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Método de produção 16

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Método de produção 17

Condições de reacção
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Método de produção 18

Condições de reacção
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Referência
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Método de produção 19

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referência
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Método de produção 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions
, World Intellectual Property Organization, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

5-(4-pyridyl)-1H-pyrazol-3-amine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Número da Ordem:A15912
Estado das existências:in Stock
Quantidade:5g/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:04
Preço ($):814.0/225.0
E- mail:sales@amadischem.com

5-(4-pyridyl)-1H-pyrazol-3-amine Literatura Relacionada

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Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
A15912
Pureza:99%/99%
Quantidade:5g/1g
Preço ($):814.0/225.0
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